molecular formula C6H9N3O B8448234 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one

3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8448234
M. Wt: 139.16 g/mol
InChI Key: SZKNEUVTDSVPNB-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

To a 0° C. solution of cyclobutane carboxylic acid (7.50 g, 74.9 mmol) in DCM (100 mL) was added oxalyl chloride (12.00 g, 95 mmol) followed by catalytic amount of DMF. The resultant mixture was stirred at RT for 1 h. The solvent from the reaction mixture was completely evaporated to a light coloured viscous mass. In a different RB flask, a suspension of semicarbazide hydrochloride (9.00 g, 81 mmol) in DCM (100 mL) was treated with triethylamine (18.00 g, 178 mmol) and stirred at −10° C. for 30 minutes. To the reaction mixture was added the acid chloride dissolved in DCM (20 mL) at the same temp and the resultant mixture was stirred at RT over night. The solvent from the reaction mixture was completely removed and the residue was stirred in MeCN (100 mL) for 1 h. The solids were collected by filtration, washed and dried. The solid was transferred to a RB flask and was treated with sodium hydroxide (7.50 g, 188 mmol) and water (20 mL). The resulting reaction mixture was heated at 100° C. for 3 h, cooled to RT, and acidified with conc. sulfuric acid. The solids were collected, washed sparingly with cold water, and dried to provide 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one, (6.40 g, 61.4% yield) as white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.27 (s, 1H), 11.10 (s, 1H), 2.15 (m, 7H); MS (ESI) m/z: 140.1 (M+H+).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
18 g
Type
reactant
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
7.5 g
Type
reactant
Reaction Step Nine
Name
Quantity
20 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5](O)=O)[CH2:4][CH2:3][CH2:2]1.C(Cl)(=O)C(Cl)=O.Cl.[NH2:15][NH:16][C:17]([NH2:19])=[O:18].C(N(CC)CC)C.[OH-].[Na+].S(=O)(=O)(O)O>C(Cl)Cl.O.CN(C=O)C>[CH:1]1([C:5]2[NH:19][C:17](=[O:18])[NH:16][N:15]=2)[CH2:2][CH2:3][CH2:4]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(CCC1)C(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
9 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
18 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at −10° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent from the reaction mixture was completely evaporated to a light
CUSTOM
Type
CUSTOM
Details
The solvent from the reaction mixture was completely removed
STIRRING
Type
STIRRING
Details
the residue was stirred in MeCN (100 mL) for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed sparingly with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC1)C1=NNC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 61.4%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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